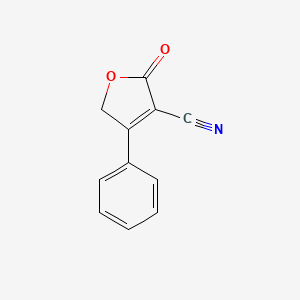

2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile

Description

Properties

IUPAC Name |

5-oxo-3-phenyl-2H-furan-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO2/c12-6-9-10(7-14-11(9)13)8-4-2-1-3-5-8/h1-5H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVLDKEIZBJSYND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(C(=O)O1)C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30385019 | |

| Record name | 2-Oxo-4-phenyl-2,5-dihydrofuran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7692-89-9 | |

| Record name | 2-Oxo-4-phenyl-2,5-dihydrofuran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile, a heterocyclic compound of interest in synthetic organic chemistry. This document details a robust synthetic protocol based on the principles of base-catalyzed condensation reactions, offering insights into the mechanistic underpinnings and rationale for procedural steps. Furthermore, it outlines a full suite of analytical techniques for the structural elucidation and purity verification of the target compound. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require a practical, in-depth understanding of this class of molecules.

Introduction: The Butenolide Core

This compound belongs to the butenolide family, a class of unsaturated γ-lactone heterocycles. The inherent reactivity of this scaffold, featuring a conjugated system with nitrile and carbonyl functionalities, makes it a valuable intermediate for the synthesis of more complex molecular architectures. The strategic placement of the phenyl group and the reactive nitrile moiety provides multiple avenues for further functionalization, rendering it a versatile building block in drug discovery and materials science. This guide focuses on a common and efficient synthetic route and the essential characterization required to validate its structure and purity.

Synthesis of this compound

The synthesis of the target molecule is most effectively achieved through a domino reaction sequence initiated by a Knoevenagel condensation, followed by an intramolecular cyclization. This one-pot approach offers efficiency and atom economy.

Principle and Mechanism

The reaction proceeds via the condensation of an active methylene compound, ethyl cyanoacetate, with an α-hydroxy ketone, specifically 2-hydroxyacetophenone (phenacyl alcohol), although variations using precursors like phenacyl bromide are also known. The mechanism, catalyzed by a mild base such as piperidine or DABCO, can be described in the following stages[1][2]:

-

Enolate Formation: The base abstracts an acidic α-proton from ethyl cyanoacetate, creating a resonance-stabilized enolate ion. This increases the nucleophilicity of the α-carbon.

-

Knoevenagel Condensation: The enolate attacks the electrophilic carbonyl carbon of the aldehyde (or ketone), forming a tetrahedral intermediate.

-

Dehydration: This intermediate readily undergoes dehydration (elimination of water) to yield an α,β-unsaturated cyanoacrylate intermediate.

-

Intramolecular Cyclization (Lactonization): The hydroxyl group from the phenacyl moiety then acts as a nucleophile, attacking the ester carbonyl carbon in an intramolecular fashion. This ring-closing step forms the five-membered dihydrofuranone ring.

-

Elimination: Elimination of ethanol from the cyclized intermediate yields the final, stable product, this compound.

The choice of a mild organic base is crucial to promote the initial condensation without causing unwanted side reactions, such as hydrolysis of the nitrile or ester functionalities[1].

Detailed Experimental Protocol

This protocol is a representative method adapted from established procedures for Knoevenagel condensations and subsequent cyclizations.

Materials:

-

Phenacyl bromide (or 2-hydroxyacetophenone)

-

Ethyl cyanoacetate

-

Piperidine (or 1,4-Diazabicyclo[2.2.2]octane - DABCO)[2]

-

Ethanol (or other suitable solvent like Toluene)[1]

-

Hydrochloric acid (HCl), dilute solution

-

Distilled water

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenacyl bromide (1.99 g, 10 mmol) and ethyl cyanoacetate (1.13 g, 10 mmol) in 30 mL of absolute ethanol.

-

Catalyst Addition: To this stirred solution, add piperidine (0.1 mL, ~1 mmol, 10 mol%) dropwise using a syringe. The addition of a base is often exothermic and should be done carefully.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3).

-

Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. A solid precipitate should form. If not, reduce the solvent volume under reduced pressure.

-

Precipitation: Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crude product with 20 mL of cold ethanol to remove unreacted starting materials and soluble impurities. Subsequently, wash with 20 mL of distilled water to remove the catalyst.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the final product as a crystalline solid.

-

Drying: Dry the purified crystals under vacuum to obtain this compound.

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of the target compound.

Physicochemical and Spectroscopic Characterization

Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following data are predicted based on the expected structure and data from analogous compounds[3][4][5].

Data Summary Table

| Technique | Parameter | Expected Observation |

| Appearance | Physical State | White to pale yellow crystalline solid |

| Melting Point | Range | Specific to the compound, sharp range indicates high purity |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~2225 (C≡N stretch), ~1750 (C=O, lactone), ~1640 (C=C stretch) |

| ¹H NMR | Chemical Shift (δ) | ~7.4-7.8 ppm (m, 5H, Ar-H), ~5.1 ppm (s, 2H, -CH₂-) |

| ¹³C NMR | Chemical Shift (δ) | ~170 (C=O), ~160 (C-Ph), ~130-135 (Ar-C), ~115 (C≡N), ~95 (C-CN), ~70 (-CH₂-) |

| Mass Spec (MS) | m/z | Expected molecular ion peak [M]⁺ or [M+H]⁺ corresponding to C₁₁H₇NO₂ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination.

-

¹H NMR (Proton NMR): The proton spectrum is expected to be relatively simple. The five protons of the phenyl group will appear as a multiplet in the aromatic region (~7.4-7.8 ppm). A key diagnostic signal will be a singlet integrating to two protons around 5.1 ppm, corresponding to the methylene (-CH₂-) protons of the dihydrofuranone ring. The absence of other aliphatic signals confirms the structure.

-

¹³C NMR (Carbon NMR): The carbon spectrum will show distinct signals for each unique carbon atom. Key expected shifts include the lactone carbonyl carbon (~170 ppm), the carbons of the double bond (~160 ppm and ~95 ppm), the nitrile carbon (~115 ppm), the aromatic carbons (~130-135 ppm), and importantly, the methylene carbon at approximately 70 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Caption: Key functional group vibrations expected in the IR spectrum.

The spectrum should prominently feature:

-

A sharp, strong absorption band around 2225 cm⁻¹ , characteristic of the nitrile (C≡N) stretching vibration.

-

A strong, sharp peak around 1750 cm⁻¹ , corresponding to the carbonyl (C=O) stretch of the unsaturated five-membered lactone.

-

A medium intensity band around 1640 cm⁻¹ for the carbon-carbon double bond (C=C) stretch.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound (Molecular Formula: C₁₁H₇NO₂), the calculated molecular weight is 185.18 g/mol . Using a technique like Electrospray Ionization (ESI-MS), one would expect to observe the protonated molecular ion peak [M+H]⁺ at m/z = 186.

Safety, Handling, and Storage

Standard laboratory safety protocols should be followed. Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Phenacyl bromide is a lachrymator and should be handled with care. The final product should be stored in a cool, dry place, away from light and moisture.

Conclusion

This guide outlines a reliable and efficient one-pot synthesis of this compound via a base-catalyzed domino reaction. The described protocol, coupled with the detailed characterization guide, provides a comprehensive framework for researchers to produce and validate this versatile heterocyclic building block. The analytical data presented serve as a benchmark for ensuring the successful synthesis and purification of the target compound, enabling its use in further chemical exploration.

References

-

Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). Bulletin of the Korean Chemical Society.[Link]

-

One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. (n.d.). Asian Journal of Chemistry.[Link]

-

Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. (2004). European Journal of Organic Chemistry.[Link]

-

Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (2022). Journal of the Mexican Chemical Society.[Link]

-

Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile. (2023). Acta Crystallographica Section E: Crystallographic Communications.[Link]

-

DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. (2018). RSC Advances.[Link]

-

Synthesis of 2-(5-aryl-4-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene)malononitriles. (2017). Russian Journal of Organic Chemistry.[Link]

-

Automated One-pot Library Synthesis with Aldehydes as Radical Precursors. (2024). ChemRxiv.[Link]

-

A Facile One-Pot Conversion of Aldehydes into Nitriles. (2010). Synthetic Communications.[Link]

-

Synthesis, Characterization, and Crystal Structure of 2-Amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]pyran-3-carbonitrile. (2015). Crystallography Reports.[Link]

-

One-pot reaction of substituted benzaldehydes 7, malononitrile 2 and... (n.d.). ResearchGate.[Link]

-

2-Oxo-4-phenyl-1,2,5,6-tetra-hydro-benzo[h]quinoline-3-carbonitrile. (2011). Acta Crystallographica Section E: Structure Reports Online.[Link]

-

Synthesis, characterization and spectroscopic behavior of novel 2-oxo-1,4-disubstituted-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile dyes. (2014). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[Link]

-

Solving an Unknown Organic Structure using NMR, IR, and MS. (2017). YouTube.[Link]

-

2-Amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. (2008). Acta Crystallographica Section E: Structure Reports Online.[Link]

-

Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. (2016). Arabian Journal of Chemistry.[Link]

-

5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)... (2019). Molecules.[Link]

-

Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. (2011). Journal of Molecular Structure.[Link]

-

Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. (2011). Chemistry Journal of Moldova.[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, characterization and spectroscopic behavior of novel 2-oxo-1,4-disubstituted-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile

This technical guide provides a comprehensive overview of the spectroscopic properties of the heterocyclic compound 2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile. The following sections detail the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this molecule. Each section includes a thorough interpretation of the expected spectral features, elucidating the relationship between the molecular structure and the spectroscopic output. Furthermore, standardized experimental protocols for data acquisition are provided to ensure reproducibility and accuracy in a laboratory setting. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are engaged in the synthesis, identification, and characterization of novel chemical entities.

Molecular Structure and Key Features

This compound possesses a core γ-butyrolactone ring, a type of five-membered lactone. This heterocyclic system is substituted with a phenyl group at the C4 position and a nitrile group at the C3 position, creating an α,β-unsaturated system. The accurate characterization of this molecule is paramount for confirming its identity and purity, which is a critical step in any chemical research or drug development pipeline. The numbering of the atoms in the molecule for the purpose of spectroscopic assignment is presented in the diagram below.

"2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile" chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry is one of constant evolution, where the discovery and characterization of novel heterocyclic scaffolds serve as the bedrock for therapeutic innovation. Among these, the furanone core, a recurring motif in numerous natural products and pharmacologically active agents, continues to garner significant interest. This guide focuses on a specific, yet promising, derivative: 2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile . While this compound has appeared in commercial libraries, its full chemical persona—from its synthesis to its nuanced reactivity and biological interactions—has remained largely fragmented in the public domain. As a Senior Application Scientist, my objective here is not merely to collate disparate data points, but to construct a cohesive and practical narrative. This document will serve as a technical guide, providing a foundational understanding of this molecule's chemical properties, a plausible and detailed synthetic protocol, and an exploration of its known biological significance, thereby empowering researchers to unlock its full potential in drug discovery and development.

Molecular Structure and Physicochemical Properties

This compound, identified by the CAS Number 7692-89-9, is a small molecule possessing a compact and functionalized heterocyclic core. Its structure is characterized by a five-membered dihydrofuranone ring, substituted with a phenyl group at the 4-position and a nitrile group at the 3-position.

Structural Elucidation

The molecular formula of this compound is C₁₁H₇NO₂[1], with a molecular weight of 185.18 g/mol . The core structure consists of a γ-butyrolactone ring with an endocyclic double bond, creating an α,β-unsaturated lactone system. This unsaturation, in conjugation with the nitrile group and the phenyl ring, dictates the molecule's electronic properties and reactivity.

Experimental Protocol:

-

Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suitable aprotic solvent (e.g., anhydrous THF or DMF).

-

Addition of Base and β-Keto Nitrile: A strong base, such as sodium hydride (NaH, 1.1 equivalents), is carefully added to the solvent. Benzoylacetonitrile (1.0 equivalent) is then added dropwise to the stirred suspension at 0 °C. The mixture is stirred at this temperature for 30 minutes to ensure complete formation of the enolate.

-

Addition of α-Halo Ester: Ethyl bromoacetate (1.05 equivalents) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for several hours, or until TLC analysis indicates the consumption of the starting materials.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Causality Behind Experimental Choices:

-

Choice of Base: A strong, non-nucleophilic base like NaH is preferred to ensure complete deprotonation of the active methylene group of benzoylacetonitrile without competing nucleophilic addition to the ester.

-

Aprotic Solvent: Anhydrous aprotic solvents like THF or DMF are used to prevent quenching of the strong base and to effectively solvate the ionic intermediates.

-

Temperature Control: The initial reaction is carried out at 0 °C to control the exothermicity of the deprotonation and to minimize potential side reactions.

Expected Reactivity

The this compound scaffold possesses several reactive sites, making it a versatile intermediate for further chemical modifications.

-

The α,β-Unsaturated Lactone System: This Michael acceptor system is susceptible to nucleophilic addition at the 5-position.

-

The Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening avenues for a wide range of derivatizations.

-

The Methylene Group at the 5-Position: The protons on this carbon are allylic and adjacent to an oxygen atom, making them potentially acidic and amenable to deprotonation and subsequent electrophilic substitution.

Spectroscopic and Analytical Characterization

While a complete, authenticated set of spectra for this compound is not published, based on its structure, the following spectral characteristics can be predicted.

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons (phenyl group) would appear as multiplets in the range of δ 7.2-7.8 ppm. The methylene protons at the 5-position would likely appear as a singlet around δ 4.5-5.5 ppm. |

| ¹³C NMR | The carbonyl carbon of the lactone would resonate downfield, around δ 170-180 ppm. The nitrile carbon would appear around δ 115-120 ppm. Carbons of the phenyl ring would be observed in the δ 120-140 ppm region. The methylene carbon at the 5-position would be expected around δ 70-80 ppm. |

| IR Spectroscopy | A strong absorption band for the C≡N stretch would be expected around 2220-2260 cm⁻¹. The α,β-unsaturated lactone carbonyl (C=O) stretch would appear as a strong band around 1750-1780 cm⁻¹. A C=C stretching vibration would be observed around 1620-1680 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed at m/z 185. |

Biological Activity and Potential Applications in Drug Development

The furanone scaffold is a well-established pharmacophore present in a variety of biologically active natural products and synthetic compounds, exhibiting a wide range of activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties.

Modulation of Bacterial Biofilm Formation

A significant study has identified this compound (referred to as MW01 in the publication) as a modulator of biofilm formation in Vibrio cholerae, the causative agent of cholera. [2]The study highlights the structural similarity of this compound to known natural products with antimicrobial properties. [2]Specifically, MW01 was found to promote the growth of V. cholerae in the biofilm state, a process that is intricately linked to the phosphoenolpyruvate-carbohydrate phosphotransferase system (PTS) in bacteria. [2]This finding is particularly relevant for researchers in microbiology and infectious diseases, as it suggests that this scaffold could be a starting point for developing agents that either disrupt or control bacterial biofilm formation.

A Scaffold for Further Drug Discovery

The inherent reactivity of the this compound core, combined with its demonstrated biological activity, makes it an attractive starting point for the development of novel therapeutic agents. The phenyl and nitrile moieties offer sites for chemical modification to explore structure-activity relationships (SAR) and to optimize potency, selectivity, and pharmacokinetic properties. For instance, the introduction of various substituents on the phenyl ring could modulate the compound's interaction with biological targets. Similarly, transformation of the nitrile group could lead to a diverse library of derivatives with potentially altered or enhanced biological profiles.

Conclusion and Future Directions

This compound represents a heterocyclic scaffold with intriguing, yet underexplored, potential. This guide has provided a comprehensive overview of its structure, a plausible synthetic route, predicted analytical characteristics, and its known biological role in modulating bacterial biofilms. For researchers in drug discovery, this molecule offers a valuable starting point for the design and synthesis of novel agents targeting bacterial communication and virulence. Future research should focus on the definitive experimental validation of the proposed synthesis and the full spectroscopic characterization of the compound. Furthermore, a thorough investigation into its mechanism of action at the molecular level and the exploration of its activity against a broader range of microbial species and other disease targets will be crucial in fully realizing the therapeutic potential of this promising furanone derivative.

References

- SYNTHESIS AND REACTIONS OF SOME 2(3H)- AND 2(5H)- FURANONE DERIVATIVES: A COMPARATIVE STUDY. (2014). International Journal of ChemTech Research, 6(13), 5234-5244.

- Supporting Information for Aerobic Photooxidative Syntheses of Oxolactones in the Presence of Trifluoroacetic Anhydride. (2012). Green Chemistry. The Royal Society of Chemistry.

-

ResearchGate. (n.d.). 1H NMR spectrum of compound 4. Retrieved from [Link]

-

Maina Science and Technology. (n.d.). 2-Oxo-4-phenyl-2,5-dihydrofuran-3-carbonitrile. Retrieved from [Link]

-

Evidentic. (n.d.). 1-BROMO-11-PHENYL UNDECANE. Retrieved from [Link]

-

Waseem, M., Williams, J. Q. L., Thangavel, A., Still, P. C., & Ymele-Leki, P. (2019). A structural analog of ralfuranones and flavipesins promotes biofilm formation by Vibrio cholerae. PLOS ONE, 14(4), e0215273. [Link]

-

ResearchGate. (n.d.). Recyclization of 2-amino-5-(2-aryl-2-oxoethylidene)-4-oxo-4,5-dihydrofuran-3-carbonitriles with Alcohols. Retrieved from [Link]

-

LookChem. (n.d.). CAS No.7692-89-9,this compound Suppliers. Retrieved from [Link]

-

PubMed. (1999). Synthesis and biological evaluation of 3-heteroaryloxy-4-phenyl-2(5H)-furanones as selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 9(22), 3187-3192. [Link]

- MDPI. (2020). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules, 25(21), 5035.

-

Organic Chemistry Portal. (n.d.). Synthesis of 3(2H)-furanones. Retrieved from [Link]

- Furan: A Promising Scaffold for Biological Activity. (2024). Journal of Drug Delivery and Therapeutics, 14(1), 1-10.

-

PubMed. (2002). Synthesis and cytotoxicity of 3,4-diaryl-2(5H)-furanones. Bioorganic & Medicinal Chemistry Letters, 12(4), 719-722. [Link]

- Supporting Information for Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.).

-

OpenOChem Learn. (n.d.). HNMR Practice 3. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-furancarbonitrile, tetrahydro-5-oxo-4-phenyl- (C11H9NO2). Retrieved from [Link]

- VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry.

-

PubMed. (2020). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. European Journal of Medicinal Chemistry, 207, 112795. [Link]

-

National Institute of Standards and Technology. (n.d.). Furan. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Furan. In NIST Chemistry WebBook. Retrieved from [Link]

- Chemistry with Caroline. (2022, November 28). How to Interpret the Number of Signals in a 13C NMR for Organic Chemistry [Video]. YouTube.

-

ResearchGate. (n.d.). Synthesis, Characterization, and Crystal Structure of 2-Amino-7-methyl-5-oxo-4-phenyl- 4,5-dihydropyrano[3,2-c]pyran-3-carbonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 3 . IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. Retrieved from [Link]

-

PubMed. (2021). Biological Characterization of One Oxadiazole Derivative (5(4-Hydroxyphenyl)-2-(N-Phenyl Amino)-1,3,4-Oxadiazole): In Vitro, In Silico, and Network Pharmacological Approaches. Molecules, 26(11), 3193. [Link]

-

ResearchGate. (n.d.). Synthesis of 2,3,4‐trisubstituted‐2,5‐dihydrofurans: Scope of aryl.... Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation , Investigation , Theoretical study and biological activity of 2-[4-acetyl phnoxy) N-(4-Substitutent Phenyl)] Acetoamide Derivatives. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Furan, 2,5-dihydro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2,5-Furandicarboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and competitive functionalization of ethyl 4-aryl-2-oxo- and ethyl 4-aryl-2-thioxo-6-(trifluoromethyl)tetrahydropyrimidine-5-carboxylates. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization And Biological Activity Studies Of Substituted 2-Amino-3-Ethoxycarbonyl-5-Oxo-4-(Substituted Phenyl)-4H, 5H–Pyrano-[3, 2-c]-Chromene. Retrieved from [Link]

-

PubMed Central. (2022). Crystal structure and Hirshfeld surface analysis of 4-oxo-3-phenyl-2-sulfanylidene-5-(thiophen-2-yl)-3,4,7,8,9,10-hexahydro-2H-pyrido[1,6-a:2,3-d′]dipyrimidine-6-carbonitrile. IUCrData, 7(Pt 12), x221235. [Link]

- Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile. (2023).

-

ResearchGate. (n.d.). Synthesis of 2-(5-aryl-4-methyl-2-oxo-1,2-dihydro- 3H-pyrrol-3-ylidene)malononitriles. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism that explains the synthesis of 5-oxo-2,5-dihydro-3-furancarboxylate 13via Cu NPs. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum of 2,4-Dihydroxy-2,5-dimethyl3(2H)-furan-3-one with Retention Time (RT)= 4.076. Retrieved from [Link]

-

PubMed. (2021). Three-Component Condensation of Pyridinium Ylides, β-Ketonitriles, and Aldehydes with Divergent Regioselectivity: Synthesis of 4,5-Dihydrofuran-3- and 2 H-Pyran-5-carbonitriles. The Journal of Organic Chemistry, 86(11), 7460–7476. [Link]

-

Organic & Biomolecular Chemistry. (n.d.). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Retrieved from [Link]

-

Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link]

-

ResearchGate. (n.d.). Generating 24 via Knoevenagel condensation with a subsequent intramolecular cyclization. Retrieved from [Link]

-

ResearchGate. (n.d.). Knoevenagel condensation‐assisted multicomponent synthesis of.... Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-oxo-4-phenyl-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile. Retrieved from [Link]

- 2-Amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2374.

-

2a biotech. (n.d.). Product Detail. Retrieved from [Link]

- PubMed. (1975). Mechanism of Action of Vibrio Cholerae Enterotoxin. Effects on Adenylate Cyclase of Toad and Rat Erythrocyte Plasma Membranes. The Journal of biological chemistry, 250(21), 8147–8155.

-

PubMed. (2001). Reconstitution and Characterization of the Vibrio Cholerae Vibriobactin Synthetase From VibB, VibE, VibF, and VibH. Biochemistry, 40(51), 15770–15781. [Link]

-

PubMed Central. (2021). Vibrio cholerae, classification, pathogenesis, immune response, and trends in vaccine development. Frontiers in Microbiology, 12, 757826. [Link]

-

PubMed Central. (2014). 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o259. [Link]

-

National Center for Biotechnology Information. (n.d.). Cholera, Vibrio cholerae O1 and O139, and Other Pathogenic Vibrios. In Medical Microbiology. 4th edition. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure–reactivity correlation for the kinetics of the formation reaction of 4-(substituted phenyl)-1,4-dihydropyridines. Retrieved from [Link]

- Google Patents. (n.d.). CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate.

-

ResearchGate. (n.d.). (PDF) Synthesis and Pharmacological activities of 2-Substituted-3-Hydro/Aryl-3, 4-Dihydro-4-Oxo-Naphtho[2,1-B] Furo [3,2-D] Pyrimidines. (Research Article). Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) SYNTHESIS OF (SUBSTITUTED-PHENYL1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO4H-BENZO[B] [3][4]OXAZIN-4-YL) ACETATE DERIVATIVES. Retrieved from [Link]

-

ResearchGate. (n.d.). Stereoselective Synthesis of Polysubstituted 2,5-Dihydrofurans from Reaction of 1,4-Dilithio-1,3-dienes with Aldehydes | Request PDF. Retrieved from [Link]

-

PubMed Central. (2011). 2-Oxo-4-phenyl-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2468. [Link]

-

National Institute of Standards and Technology. (n.d.). Furan, 2,3-dihydro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Oncotarget. (n.d.). SYNTHESIS OF SC99 AND ITS ANALOGS. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C-NMR data of compounds 2 – 4. Retrieved from [Link]

-

MDPI. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. Molecules, 27(9), 2808. [Link]

-

National Institutes of Health. (n.d.). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Retrieved from [Link]

-

PubMed. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 50(22), 5339–5356. [Link]

-

Semantic Scholar. (n.d.). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and calculated IR frequencies of 6-phenyl-4-methylsulfanyl-2-oxo-2 H -pyran (molecule 1 ) in 400–2000 cm. Retrieved from [Link]

-

ResearchGate. (n.d.). Studies on the reactions of 4-ethoxycarbonyl-5-phenyl-2,3-dihydro-2,3- furandione with some NH nucleophiles | Request PDF. Retrieved from [Link]

- Semantic Scholar. (2016). Four-Component Reaction between Ethyl Benzoylacetate, Hydroxylamine, Aldehydes and Malononitrile: Synthesis of Isoxazol-5(2H)-Ones. Journal of the Brazilian Chemical Society, 27(4), 716-723.

-

Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. Retrieved from [Link]

-

Moreshan Chemical. (n.d.). 2,5-dihydro-3-phenyl-4-methyl-5-oxo-2-furancarbonitrile. Retrieved from [Link]

- Supporting Information for One-Pot Strecker-Reaction using Ferricyanides as a Non-Toxic Cyanide-Source. (n.d.).

-

MDPI. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Substrate-controlled, PBu3-catalyzed annulation of phenacylmalononitriles with allenoates enables tunable access to cyclopentene. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl 2-oxo-4-phenylbutyrate. Retrieved from [Link]

-

Novel 4-Aroyl-3-alkoxy-2(5H)-furanones as Precursors for the Preparation of Furo[3,4-b].[3][4] (2004). Molecules, 9(9), 735-742.

Sources

- 1. scbt.com [scbt.com]

- 2. A structural analog of ralfuranones and flavipesins promotes biofilm formation by Vibrio cholerae | PLOS One [journals.plos.org]

- 3. Three-Component Condensation of Pyridinium Ylides, β-Ketonitriles, and Aldehydes with Divergent Regioselectivity: Synthesis of 4,5-Dihydrofuran-3- and 2 H-Pyran-5-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 7-(Trifluoromethyl)isatin (CAS No. 391-12-8): Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives represent a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The isatin scaffold is a versatile building block, lending itself to a wide array of chemical modifications that can modulate its biological activity. Among these, fluorinated derivatives have shown particular promise, with the introduction of fluorine atoms often enhancing metabolic stability, bioavailability, and binding affinity to biological targets. This guide provides a comprehensive technical overview of 7-(trifluoromethyl)isatin, a key fluorinated isatin derivative, focusing on its physicochemical properties, a detailed synthesis protocol, and its emerging applications in drug discovery. While the user initially cited CAS number 7692-89-9, this guide will focus on the correct and verified CAS number for 7-(trifluoromethyl)isatin, which is 391-12-8 .

Physicochemical and Spectroscopic Properties

7-(Trifluoromethyl)isatin presents as a light yellow to brown crystalline powder. The trifluoromethyl group at the 7-position significantly influences its electronic properties and lipophilicity, which are critical determinants of its biological activity.

| Property | Value | Source(s) |

| CAS Number | 391-12-8 | [1] |

| Molecular Formula | C₉H₄F₃NO₂ | [1] |

| Molecular Weight | 215.13 g/mol | [1] |

| IUPAC Name | 7-(trifluoromethyl)-1H-indole-2,3-dione | [1] |

| Melting Point | 193°C | [2] |

| Solubility | Soluble in acetone | [2] |

| Appearance | Light yellow to Brown powder to crystal | |

| ¹H NMR | Spectral data available | |

| ¹³C NMR | Spectral data available | |

| Mass Spectrometry | m/z: 215 (M+), 187, 160, 115 | |

| FT-IR (KBr, cm⁻¹) | Key peaks indicative of C=O, N-H, and C-F bonds |

Synthesis of 7-(Trifluoromethyl)isatin: The Sandmeyer Approach

The Sandmeyer isatin synthesis is a classic and reliable method for the preparation of isatins from anilines. This two-step process involves the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization. The electron-withdrawing nature of the trifluoromethyl group on the starting aniline makes this method particularly effective.

Causality Behind Experimental Choices

The choice of the Sandmeyer synthesis is predicated on its robustness and its historical success in synthesizing a wide range of isatin derivatives. The reaction proceeds through a well-understood mechanism, ensuring a high degree of predictability. The use of concentrated sulfuric acid in the cyclization step is crucial; it acts as both a catalyst and a dehydrating agent to facilitate the intramolecular electrophilic substitution on the aniline ring. For lipophilic substrates, methanesulfonic acid can be a superior alternative to improve solubility and reaction yields.

Experimental Workflow Diagram

Caption: Potential mechanisms of action for 7-(trifluoromethyl)isatin derivatives.

Other Potential Applications

The broad biological activity of the isatin core suggests that 7-(trifluoromethyl)isatin could be explored for other therapeutic applications as well. These include:

-

Antiviral Activity: Isatin derivatives have shown promise as inhibitors of viral proteases and other enzymes essential for viral replication. [3][4]* Antimicrobial and Anti-inflammatory Properties: The isatin nucleus is also associated with antimicrobial and anti-inflammatory effects. [3][4]

Conclusion

7-(Trifluoromethyl)isatin is a synthetically accessible and highly valuable scaffold for the development of novel therapeutic agents. Its unique physicochemical properties, conferred by the trifluoromethyl group, make it an attractive starting point for the design of potent and selective inhibitors of key biological targets such as caspases and protein kinases. The well-established Sandmeyer synthesis provides a reliable route for its production, enabling further exploration of its chemical space and biological activities. As research continues to uncover the intricate roles of its downstream targets in various diseases, 7-(trifluoromethyl)isatin and its derivatives are poised to remain a significant focus in the field of drug discovery and development.

References

Sources

An In-Depth Technical Guide to the Synthesis of 5-oxo-3-phenyl-2H-furan-4-carbonitrile

Abstract: This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 5-oxo-3-phenyl-2H-furan-4-carbonitrile, a valuable heterocyclic scaffold for drug discovery and materials science. We delve into the strategic selection of precursors, elucidate the underlying reaction mechanism, and present a detailed, field-proven experimental protocol. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize and utilize this versatile furanone derivative. The guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the process from both a theoretical and practical standpoint.

Introduction: The Significance of the Furanone Core

The furanone ring system is a privileged scaffold in medicinal chemistry and natural product synthesis.[1] Molecules incorporating this motif exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific target of this guide, 5-oxo-3-phenyl-2H-furan-4-carbonitrile, is a highly functionalized derivative poised for further chemical elaboration. Its structure, featuring a phenyl group, a nitrile moiety, and a lactone, offers multiple reaction handles for combinatorial library synthesis and the development of novel chemical entities. The nitrile group, in particular, can be utilized to construct more complex heterocyclic systems.[1]

Synthetic Strategy: A Convergent Approach

The synthesis of 5-oxo-3-phenyl-2H-furan-4-carbonitrile is most effectively achieved through a convergent strategy involving the condensation of two readily available starting materials: ethyl benzoylacetate and malononitrile. This approach is rooted in the principles of Knoevenagel condensation followed by an intramolecular cyclization.

The reaction of β-ketoesters like ethyl benzoylacetate with active methylene compounds such as malononitrile is a well-established method for constructing carbon-carbon bonds and forming heterocyclic rings.[2] The choice of these precursors is strategic; ethyl benzoylacetate provides the phenyl group and the backbone that will form the lactone ring, while malononitrile contributes the critical cyano group and the adjacent methylene carbon.

The Core Synthesis: Mechanism and Rationale

The synthesis proceeds via a base-catalyzed cascade reaction. A mild organic base, such as piperidine or triethylamine, is typically employed to facilitate the reaction under controlled conditions. The mechanism can be dissected into two primary stages:

-

Knoevenagel Condensation: The reaction initiates with the deprotonation of malononitrile by the base, generating a highly nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the ketone in ethyl benzoylacetate. Subsequent dehydration of the resulting aldol-type intermediate yields a stable α,β-unsaturated dinitrile product.

-

Intramolecular Cyclization (Lactonization): The ester group of the intermediate is positioned in close proximity to the hydroxyl group (in its enol form). The lone pair of electrons on the oxygen atom attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the five-membered lactone ring and the elimination of ethanol. This intramolecular cyclization is the key ring-forming step that yields the desired furanone product.

The use of a base is critical; it not only generates the initial nucleophile but also facilitates the proton transfer steps throughout the reaction cascade. The overall transformation is driven by the formation of a thermodynamically stable, conjugated heterocyclic system.

Sources

The Synthetic Landscape of 2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile Derivatives: A Technical Guide for Chemical Architects

Foreword: The Allure of the Dihydrofuran Core

In the intricate world of medicinal chemistry and drug development, the 2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile scaffold has emerged as a privileged structural motif. Its inherent chemical functionalities and three-dimensional architecture provide a versatile template for the design of novel therapeutic agents.[1][2][3][4] This guide delves into the core synthetic strategies employed to construct this valuable heterocyclic system, offering a blend of established protocols and contemporary innovations. We aim to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate the synthesis of these promising compounds.

The furan ring system is a fundamental building block in a plethora of biologically active molecules, both natural and synthetic.[1][5][6][7] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to, antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[2][3] The dihydrofuran variant, particularly the this compound core, offers a unique combination of a lactone, a nitrile, and a phenyl group, creating a rich pharmacophore for molecular interactions with biological targets.[8]

Part 1: Mastering the Synthesis - Key Methodologies and Mechanistic Insights

The construction of the this compound core and its derivatives predominantly relies on multicomponent reactions (MCRs).[9] These one-pot syntheses are highly valued for their efficiency, atom economy, and the ability to generate molecular complexity from simple starting materials in a single step.[9]

The Multicomponent Approach: A Symphony of Reactivity

A prevalent and efficient strategy for the synthesis of polysubstituted 2,5-dihydrofurans involves the one-pot reaction of an aldehyde, an active methylene compound, and a suitable cyclizing agent.[10][11][12] This approach is particularly effective for generating the this compound scaffold.

A common pathway involves the reaction between an aromatic aldehyde (e.g., benzaldehyde), a β-keto amide, and a source of cyanide, often in the presence of a catalyst.[11] The reaction typically proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization.

Visualizing the Multicomponent Reaction Workflow:

Caption: A generalized workflow for the multicomponent synthesis of the target dihydrofuran derivatives.

The Thorpe-Ziegler Reaction: A Classic Approach to Cyclization

The Thorpe-Ziegler reaction, an intramolecular version of the Thorpe reaction, provides a powerful method for the synthesis of cyclic ketones and, by extension, heterocyclic systems.[13][14][15][16] This reaction involves the base-catalyzed intramolecular condensation of a dinitrile, which upon hydrolysis, yields a cyclic α-cyanoketone.[15][16] While not a direct route to the this compound core in its entirety, the principles of the Thorpe-Ziegler cyclization are often embedded within more complex multicomponent pathways leading to related heterocyclic structures.[17] The key step is the formation of a carbanion alpha to a nitrile group, which then attacks the other nitrile group within the same molecule.[15]

Mechanistic Insights of the Thorpe-Ziegler Cyclization:

Caption: Key steps in the Thorpe-Ziegler reaction for the formation of cyclic α-cyano ketones.

The Gewald Reaction: A Gateway to Thiophenes and Related Heterocycles

While the Gewald reaction is primarily known for the synthesis of 2-aminothiophenes, its underlying principles of a multicomponent condensation are highly relevant to the synthesis of other five-membered heterocycles.[18][19][20][21][22] The reaction typically involves a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[18][19] The initial step is a Knoevenagel condensation, similar to the pathways for dihydrofuran synthesis.[18] Understanding the Gewald reaction provides valuable insights into the competitive reaction pathways that can occur when sulfur-containing reagents are present or when designing syntheses for sulfur-containing bioisosteres of the target furanones.

Comparative Data for Synthetic Methodologies:

| Synthetic Method | Key Reactants | Catalyst/Conditions | Advantages | Disadvantages |

| Multicomponent Reaction | Aldehyde, Active Methylene Compound, Cyclizing Agent | Often base-catalyzed, mild conditions | High atom economy, operational simplicity, rapid access to complexity | Can sometimes lead to mixtures of products, requires careful optimization |

| Thorpe-Ziegler Reaction | Dinitrile | Strong base, often requires high dilution | Effective for ring formation (5-8 and >13 members) | Limited to dinitrile precursors, requires subsequent hydrolysis |

| Gewald Reaction | Ketone/Aldehyde, α-Cyanoester, Sulfur | Base | Excellent for 2-aminothiophene synthesis | Not a direct route to the target furanone, potential for side reactions |

Part 2: Experimental Protocols - A Practical Guide

This section provides a representative, step-by-step protocol for the synthesis of a this compound derivative via a one-pot, three-component reaction. This protocol is a composite of established procedures and should be adapted and optimized for specific substrates.[12][23][24]

General Procedure for the One-Pot Synthesis

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde) (1 mmol)

-

Cyanoacetamide (1 mmol)

-

Ethyl acetoacetate (1 mmol)

-

Base (e.g., piperidine or triethylamine) (catalytic amount)

-

Solvent (e.g., ethanol or acetonitrile) (10 mL)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde (1 mmol), cyanoacetamide (1 mmol), and ethyl acetoacetate (1 mmol) in the chosen solvent (10 mL).

-

Add a catalytic amount of the base (e.g., 2-3 drops of piperidine).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 2-4 hours), allow the mixture to cool to room temperature.

-

The product often precipitates out of the solution. If so, collect the solid by filtration.

-

If no precipitate forms, reduce the solvent volume under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired this compound derivative.

-

Characterize the final product using standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[25][26]

Self-Validating System:

-

TLC Monitoring: The disappearance of starting materials and the appearance of a new, single major spot on the TLC plate indicates the progression of the reaction.

-

Melting Point: A sharp and consistent melting point of the recrystallized product is an indicator of purity.

-

Spectroscopic Analysis: Confirmation of the expected functional groups and proton/carbon environments through IR and NMR spectroscopy validates the chemical structure. Mass spectrometry confirms the molecular weight of the product.[25][26]

Part 3: The Role of Green Chemistry in Dihydrofuran Synthesis

In modern synthetic chemistry, the principles of green chemistry are paramount.[27][28][29][30] The synthesis of this compound derivatives can be made more environmentally benign through several strategies.

-

Solvent Selection: Utilizing greener solvents such as ethanol or even performing reactions under solvent-free conditions can significantly reduce the environmental impact.[28][29]

-

Catalysis: Employing catalytic amounts of reagents instead of stoichiometric quantities minimizes waste. The use of reusable or biodegradable catalysts is also a key consideration.[28]

-

Energy Efficiency: Microwave-assisted synthesis can often reduce reaction times and energy consumption compared to conventional heating methods.[27][28]

-

Atom Economy: Multicomponent reactions are inherently atom-economical as most of the atoms of the reactants are incorporated into the final product.[9]

Green Chemistry Considerations in Synthesis Design:

Caption: Key principles of green chemistry applied to the synthesis of dihydrofuran derivatives.

Conclusion: A Versatile Scaffold for Future Discoveries

The this compound core represents a fertile ground for the discovery of new chemical entities with significant biological potential. The synthetic methodologies outlined in this guide, particularly the elegant and efficient multicomponent reactions, provide a robust platform for the generation of diverse libraries of these compounds. By embracing the principles of both mechanistic understanding and sustainable practices, researchers can continue to unlock the full therapeutic potential of this remarkable heterocyclic scaffold. The journey from simple starting materials to complex, life-impacting molecules is a testament to the power and creativity of modern organic synthesis.

References

- One-Pot Synthesis of Functionalized 2,5-Dihydrofurans via an Amine-Promoted Petasis Borono–Mannich Reaction.

- One-pot synthesis of substituted 2,5-dihydrofurans from β-oxo amides and cinnamaldehydes. (2013).

- Synthesis of 2,5-Dihydrofurans. Organic Chemistry Portal.

- An efficient one-pot and simple multicomponent approach to the synthesis of highly functionalized furans containing dialkyl phenol. PMC - PubMed Central.

- An efficient one-pot and simple multicomponent approach to the synthesis of highly functionalized furans containing dialkyl phenol. TÜBİTAK Academic Journals. (2024).

- ChemInform Abstract: Regioselective Thorpe-Ziegler Cyclization of 3-O-Alkylated Thiophenes; Access to Aminothieno[3,2-b]furans and Aminothieno[3,4-b]furans.

- Furans, thiophenes and related heterocycles in drug discovery. PubMed.

- Thorpe reaction. Wikipedia.

- Green Chemistry Approaches in Drug Synthesis: Sustainable Solutions for the Pharmaceutical Industry.

- Thorpe-Ziegler reaction. Buchler GmbH.

- Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.

- Thorpe Reaction & Thorpe-Ziegler Reaction. Alfa Chemistry.

- Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials. The Journal of Organic Chemistry.

- Gewald reaction. Wikipedia.

- Thorpe-Ziegler Reaction.

- Application of furan derivative in medicinal field.

- Green Chemistry Techniques for Sustainable Pharmaceutical Synthesis. Journal of Drug Discovery and Health Sciences. (2024).

- Advances in Green Chemistry Approaches for Sustainable Pharmaceutical Synthesis. JOCPR. (2024).

- Green Chemistry Approaches in Drug Synthesis. IJIRT.

- 2,3-Dihydrofurans as Potential Cytotoxic and Antibacterial Agents: Tandem Knoevenagel-Michael Cyclization for the Synthesis of 2,3-Dihydrofurans by Using α-Tosyloxy Ketone Precursors. PubMed. (2018).

- Green and intrinsically safe pathways for the catalytic synthesis of diisocyanates containing the furan ring from 5-hydroxymethylfurfural. RSC Publishing.

- Gewald Reaction. Organic Chemistry Portal.

- ChemInform Abstract: Synthesis of 2-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-carbonyl) -6,6-dimethyl-3-phenyl-3,5,6,7-tetrahydro-2H-benzofuran-4-one Derivatives via Multicomponent Reaction.

- Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. PubMed. (2020).

- Recent Developments on Five-Component Reactions. PMC - NIH.

- Synthesis, characterization and spectroscopic behavior of novel 2-oxo-1,4-disubstituted-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile dyes. PubMed. (2014).

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.

- One-pot and Three-component Synthesis of Substituted Furan-2-one Derivatives Using NPs-DBN Tribromide Catalyst.

- This compound. BOC Sciences.

- 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central.

- Synthesis of 5-Oxo-2,5-Dihydro-3-Furancarboxylates Using Nano-CuO.

- Furan: A Promising Scaffold for Biological Activity. (2024).

- Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile.

- Synthesis and reactions of 3-OXO-2H-furan derivatives.

- (PDF) Synthesis and biological activities of furan derivatives.

- A new multicomponent approach to the synthesis of substituted furan-2(5H)-ones containing 4H-chromen-4-one fragment.

- Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum.

- (PDF) Synthesis and Pharmacological activities of 2-Substituted-3-Hydro/Aryl-3, 4-Dihydro-4-Oxo-Naphtho[2,1-B] Furo [3,2-D] Pyrimidines. (Research Article).

- Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)

- Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Oriental Journal of Chemistry. (2017).

- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijabbr.com [ijabbr.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An efficient one-pot and simple multicomponent approach to the synthesis of highly functionalized furans containing dialkyl phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 8. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Developments on Five-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. [PDF] One-pot synthesis of substituted 2,5-dihydrofurans from β-oxo amides and cinnamaldehydes | Semantic Scholar [semanticscholar.org]

- 12. nanomaterchem.com [nanomaterchem.com]

- 13. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 14. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 17. researchgate.net [researchgate.net]

- 18. Gewald reaction - Wikipedia [en.wikipedia.org]

- 19. Gewald Reaction [organic-chemistry.org]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. sciforum.net [sciforum.net]

- 22. d-nb.info [d-nb.info]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis, characterization and spectroscopic behavior of novel 2-oxo-1,4-disubstituted-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]

- 27. ijpsjournal.com [ijpsjournal.com]

- 28. jddhs.com [jddhs.com]

- 29. jocpr.com [jocpr.com]

- 30. ijirt.org [ijirt.org]

Foreword: Decoding the Supramolecular Architecture of Furanones

An In-Depth Technical Guide to Hirshfeld Surface Analysis of Furanone Derivatives

Furanone derivatives represent a privileged scaffold in medicinal chemistry and materials science, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The efficacy and solid-state properties of these molecules—such as solubility, stability, and bioavailability—are not dictated by their individual molecular structure alone, but by the complex web of non-covalent interactions that govern their assembly in the crystalline state. Understanding this supramolecular architecture is paramount for rational drug design and crystal engineering.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the application of Hirshfeld surface analysis, a powerful computational method for visualizing and quantifying intermolecular interactions within molecular crystals.[3][4] We will move beyond a simple procedural overview, delving into the causality behind the analysis, the interpretation of its outputs, and its role as a self-validating system for crystallographic data. The focus will be on providing field-proven insights to empower you to extract meaningful chemical information from the crystal structures of furanone derivatives.

The Theoretical Cornerstone: What is a Hirshfeld Surface?

Before embarking on the practical workflow, it is crucial to grasp the theoretical underpinnings of the technique. A Hirshfeld surface is a unique, three-dimensional boundary constructed around a molecule within a crystal.[5][6] This surface is defined at every point by the condition that the molecule's contribution to the total crystal electron density is equal to the contribution from all other surrounding molecules (the "procrystal").[6][7] In essence, the surface partitions the crystal space, encapsulating the region where the promolecule's electron density dominates.[6]

This partitioning is not arbitrary; the shape and properties of the Hirshfeld surface are exquisitely sensitive to the molecule's immediate environment, making it a rich source of information about intermolecular forces.[6] Unlike a van der Waals surface, which is intrinsic to an isolated molecule, the Hirshfeld surface is defined by the crystal environment, directly reflecting the interplay of intermolecular contacts.[5]

The Computational Workflow: From Crystal Data to Chemical Insight

The primary tool for performing Hirshfeld surface analysis is the software CrystalExplorer, which is freely available for academic use.[8][9][10][11] It provides a user-friendly graphical interface for generating surfaces, plotting their properties, and quantifying interactions.[10][12]

Experimental Protocol: Step-by-Step Hirshfeld Surface Analysis

The following protocol outlines the standard workflow for analyzing a furanone derivative using CrystalExplorer.

Prerequisite: A high-quality Crystallographic Information File (CIF) for the furanone derivative of interest, typically obtained from single-crystal X-ray diffraction.

-

Launch CrystalExplorer and Load CIF:

-

Open the CrystalExplorer application.

-

Navigate to File > Open and select your CIF file.

-

The software will display the crystal's unit cell. Select a single, complete furanone molecule for analysis. This molecule will be the focal point for surface generation.

-

-

Generate the Hirshfeld Surface:

-

With a molecule selected, click the "Hirshfeld Surfaces" icon in the toolbar.

-

In the dialog box that appears, ensure the default settings are selected and click "OK."

-

Causality: The software calculates the promolecule and procrystal electron densities to define the surface where their contributions are equal, thereby generating the unique boundary for your selected molecule.[7]

-

-

Map Surface Properties for Qualitative Analysis:

-

In the "Surfaces" window, you can map various properties onto the generated surface. The most critical property is d_norm.

-

d_norm (Normalized Contact Distance): This property combines d_i (the distance from any point on the surface to the nearest nucleus inside the surface) and d_e (the distance to the nearest nucleus outside the surface), normalized by the van der Waals radii of the respective atoms.[13]

-

Red spots/regions: Indicate intermolecular contacts that are shorter than the sum of van der Waals radii, representing the strongest interactions (e.g., hydrogen bonds).[5][14]

-

White regions: Represent contacts approximately equal to the van der Waals separation.[5][14]

-

Blue regions: Indicate contacts longer than the van der Waals separation.[5][14]

-

-

Expert Insight: The d_norm surface provides an immediate, powerful visual summary of the key interaction points. For a furanone derivative, prominent red spots are expected near the carbonyl oxygen and any hydroxyl or amine protons, indicative of strong hydrogen bonding.

-

-

Generate 2D Fingerprint Plots for Quantitative Analysis:

-

With the Hirshfeld surface displayed, click the "Fingerprint Plots" icon.

-

This generates a two-dimensional histogram plotting d_e against d_i for every point on the surface.[15] The color of each point on the plot reflects the relative abundance of that specific (d_e, d_i) pair.[15]

-

Self-Validation: The overall fingerprint plot is unique to a specific crystal structure.[15] Its features provide a quantitative "fingerprint" of the crystal packing, which can be used to compare polymorphs or different derivatives.[16]

-

-

Decompose Fingerprint Plots to Isolate Specific Interactions:

-

In the "Fingerprint" window, use the "Decompose" feature to filter the plot by specific atom-pair contacts (e.g., O···H, C···H, H···H).

-

CrystalExplorer calculates the percentage contribution of each contact type to the total Hirshfeld surface area.[7][8]

-

Causality: Decomposition is the key to moving from a general overview to a specific, quantitative understanding. It allows you to precisely determine the relative importance of different forces (hydrogen bonds, van der Waals forces, etc.) in stabilizing the crystal structure. For furanones, this allows for the quantification of the crucial O···H hydrogen bonds versus the more ubiquitous H···H van der Waals contacts.[1]

-

Workflow Visualization

The entire process can be visualized as a logical progression from raw data to actionable chemical knowledge.

Caption: Workflow for Hirshfeld surface analysis of furanone derivatives.

Interpreting the Outputs: A Deeper Dive

The power of Hirshfeld analysis lies in the rich detail of its outputs.

-

The d_norm Surface: As discussed, red spots are critical. For a typical hydroxy-furanone, a large, intense red spot near the carbonyl oxygen and a corresponding spot near the hydroxyl hydrogen are definitive evidence of an O—H···O hydrogen bond, the primary directional force organizing the crystal packing.[17]

-

The 2D Fingerprint Plot: The overall plot gives a holistic view. For organic molecules like furanones, a large central region often corresponds to H···H contacts.[18][19] Sharp "spikes" at lower d_e and d_i values are characteristic of strong, directional interactions like hydrogen bonds, while more diffuse "wings" can indicate C—H···π interactions.[15]

-

Decomposed Plots & Percentage Contributions: This is where quantitative assessment begins. By isolating specific contacts, one can build a comprehensive picture of the interaction landscape.

Data Presentation: Intermolecular Contacts in a Hypothetical Furanone

For a representative hydroxy-furanone derivative, the decomposed fingerprint plot analysis might yield the following quantitative data:

| Intermolecular Contact Type | Description | % Contribution to Hirshfeld Surface |

| H···H | van der Waals forces / non-specific contacts | 45.5% |

| O···H / H···O | Strong directional hydrogen bonds | 28.2% |

| C···H / H···C | Weak C-H···O or C-H···π interactions | 15.8% |

| C···C | π-π stacking interactions | 6.5% |

| O···O | Repulsive contacts | 2.1% |

| Other | Minor contacts | 1.9% |

This table clearly demonstrates that while non-specific H···H contacts cover the largest surface area, the highly directional O···H hydrogen bonds are the second most significant contributor, likely driving the primary structural motifs.

Advanced Analysis: The Power of Enrichment Ratios

While percentage contributions are informative, they can be biased by the sheer abundance of certain elements on the molecular surface (e.g., hydrogen). To gain a more profound understanding of interaction propensities, we use the Enrichment Ratio (E_XY) .[20][21]

The enrichment ratio compares the actual proportion of a contact (X···Y) in the crystal with the theoretical proportion that would occur if all contacts were random and equiprobable.[22][23]

-

E_XY > 1: The contact is "enriched" or favored, indicating a high propensity for this interaction to form.

-

E_XY < 1: The contact is "impoverished" or disfavored.

-

E_XY ≈ 1: The contact forms at a rate consistent with random chance.

Logical Relationships in Crystal Packing

The enrichment ratio reveals the underlying chemical "preferences" that guide crystal assembly.

Caption: Logical relationship of interaction propensities in furanones.

For our hypothetical furanone, the O···H contacts would almost certainly be highly enriched (E >> 1), confirming their role as the dominant structure-directing interactions.[20] Conversely, O···O contacts would be impoverished (E < 1), reflecting electrostatic repulsion.[20] The H···H contacts, despite their large surface contribution, often have an enrichment ratio near or slightly below 1, confirming their less specific, space-filling role.[20]

Conclusion: A Holistic and Validating Approach

Hirshfeld surface analysis is more than a visualization tool; it is a quantitative method for decoding the complex language of intermolecular interactions. For scientists working with furanone derivatives, it provides an indispensable bridge between a static crystal structure and a dynamic understanding of the forces governing its formation.

References

-

CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. IUCr Journals. [Link]

-

CrystalExplorer: A program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. Mendeley. [Link]

-

The enrichment ratio of atomic contacts in crystals, an indicator derived from the Hirshfeld surface analysis. PMC - NIH. [Link]

-

Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. CrystalExplorer. [Link]

-

CrystalExplorer - Wikipedia. Wikipedia. [Link]

-

Contact enrichment ratios in crystals of CHS compounds as a function of % of hydrogen on the Hirshfeld surface. ResearchGate. [Link]

-

Asking about Enrichment ratio in Hirshfeld surface analysis? ResearchGate. [Link]

-

Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. PubMed Central. [Link]

-

The Hirshfeld Surface. CrystalExplorer. [Link]

-

CrystalExplorer Download - Fully-featured molecular crystal visualization. Soft112. [Link]

-

Fingerprint Plots. CrystalExplorer. [Link]

-

Full article: Crystal structure, Hirshfeld surface analysis and contact enrichment ratios of 5,5-dimethyl-2-(2,4,6-tris(trifluoromethyl)phenyl)-1,3,2-dioxaborinane. Taylor & Francis Online. [Link]

-

Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. MDPI. [Link]

-

Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scirp.org. [Link]

-

Crystal structure, Hirshfeld surface analysis and contact enrichment ratios of 1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-(1,3-dithiolan-2-ylidene)ethanone monohydrate. PMC - NIH. [Link]

-

X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. MDPI. [Link]

-

Difference Hirshfeld fingerprint plots: a tool for studying polymorphs. SciSpace. [Link]

-

The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. MDPI. [Link]

-

(PDF) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. ResearchGate. [Link]

-

Surface Analysis of a Furan Derivative Compound Using DFT and Hirshfeld Methods. ResearchGate. [Link]

-

Theoretical study on intermolecular interactions between furan and dihalogen molecules XY(X,Y=F,Cl,Br). PubMed. [Link]

-

CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. PubMed Central. [Link]

-

Hirshfeld Surfaces Analysis and Computational Approach of Hybrid Organic-Inorganic Phosphate. Biointerface Research in Applied Chemistry. [Link]

-

How to Create Hirshfeld Surface Using Crystal Explorer. YouTube. [Link]

-

Molecular structures of 2(5H)-furanone derivatives. ResearchGate. [Link]

-

Crystal structure and Hirshfeld surface analysis of 4-bromo-6-(4-chlorophenyl)-6,7-dihydro-5H-furo[2,3-f]isoindol-5-one. PMC - NIH. [Link]

-

Crystal structure and Hirshfeld surface analysis of 5,5-difluoro-10-[5-(trimethylsilyl)furan-2-yl]-5H-4λ4,5λ4-dipyrrolo[1,2-c:2′,1′-f][8][9][20]diazaborinine. PMC - PubMed Central. [Link]

-

Crystal exploring, Hirshfeld surface analysis, and properties of 4′‐(furan‐2‐yl)‐2,2′:6′,2″‐terpyridine complexes of nickel (II): New precursors for the synthesis of nanoparticles. ResearchGate. [Link]

-

Hirshfeld Surface Analysis. Scientific Research Publishing. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. crystalexplorer.net [crystalexplorer.net]

- 7. CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.iucr.org [journals.iucr.org]

- 9. CrystalExplorer: A program for Hi... preview & related info | Mendeley [mendeley.com]

- 10. CrystalExplorer - Wikipedia [en.wikipedia.org]

- 11. crystalexplorer.software.informer.com [crystalexplorer.software.informer.com]

- 12. crystalexplorer.net [crystalexplorer.net]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

- 14. Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties [mdpi.com]

- 15. crystalexplorer.net [crystalexplorer.net]

- 16. scispace.com [scispace.com]

- 17. mdpi.com [mdpi.com]

- 18. Crystal structure and Hirshfeld surface analysis of 4-bromo-6-(4-chlorophenyl)-6,7-dihydro-5H-furo[2,3-f]isoindol-5-one - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Crystal structure and Hirshfeld surface analysis of 5,5-difluoro-10-[5-(trimethylsilyl)furan-2-yl]-5H-4λ4,5λ4-dipyrrolo[1,2-c:2′,1′-f][1,3,2]diazaborinine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The enrichment ratio of atomic contacts in crystals, an indicator derived from the Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. tandfonline.com [tandfonline.com]

- 23. Crystal structure, Hirshfeld surface analysis and contact enrichment ratios of 1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-(1,3-dithiolan-2-ylidene)ethanone monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Insights into Dihydrothiophene Carbonitriles: A Technical Guide for Drug Discovery

Foreword: The Convergence of Synthesis and Simulation in Modern Drug Discovery